molecular formula C16H16O3 B15202329 [3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol

[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol

Cat. No.: B15202329
M. Wt: 256.30 g/mol
InChI Key: WROMECHDBZFWRH-UHFFFAOYSA-N
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Description

[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol is an organic compound that features a biphenyl structure with a dioxolane ring and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol typically involves the condensation of a biphenyl derivative with a dioxolane precursor. One common method includes the reaction of 1,3-dioxolane with a biphenyl compound under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as dimethyldichlorosilane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] methanol involves its interaction with specific molecular targets. The dioxolane ring and biphenyl structure allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]methanol

InChI

InChI=1S/C16H16O3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-18-7-8-19-16/h1-6,9-10,16-17H,7-8,11H2

InChI Key

WROMECHDBZFWRH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC(=C2)C3=CC=CC(=C3)CO

Origin of Product

United States

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